2-(4-acetylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one
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Overview
Description
2-(4-acetylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one is a synthetic organic compound characterized by its complex structure, which includes a piperazine ring, a fluorobenzyl group, and a pyranone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one typically involves multiple steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of 4-acetylpiperazine. This can be achieved by reacting piperazine with acetic anhydride under controlled conditions.
Attachment of the Carbonyl Group: The next step involves introducing the carbonyl group to the piperazine derivative. This is often done using a carbonylating agent such as phosgene or triphosgene.
Synthesis of the Pyranone Ring: The pyranone ring is synthesized separately, often starting from a suitable precursor like 4-hydroxy-6-methyl-2H-pyran-2-one. This precursor undergoes various transformations, including alkylation and oxidation, to form the desired pyranone structure.
Coupling Reactions: The final step involves coupling the piperazine derivative with the pyranone ring. This is typically achieved through a nucleophilic substitution reaction, where the piperazine derivative acts as a nucleophile, attacking the electrophilic center on the pyranone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the pyranone moiety. Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, under conditions that facilitate nucleophilic attack (e.g., elevated temperatures, polar aprotic solvents).
Major Products
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-acetylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with specific biological pathways.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-acetylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring and the fluorobenzyl group are likely to play crucial roles in binding to these targets, while the pyranone moiety may be involved in the compound’s overall stability and reactivity.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic pathways.
Receptors: It may bind to receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-acetylpiperazine-1-carbonyl)-5-((4-chlorobenzyl)oxy)-4H-pyran-4-one: Similar structure but with a chlorine atom instead of fluorine.
2-(4-acetylpiperazine-1-carbonyl)-5-((4-methylbenzyl)oxy)-4H-pyran-4-one: Similar structure but with a methyl group instead of fluorine.
2-(4-acetylpiperazine-1-carbonyl)-5-((4-nitrobenzyl)oxy)-4H-pyran-4-one: Similar structure but with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorobenzyl group in 2-(4-acetylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(4-acetylpiperazine-1-carbonyl)-5-[(4-fluorophenyl)methoxy]pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O5/c1-13(23)21-6-8-22(9-7-21)19(25)17-10-16(24)18(12-27-17)26-11-14-2-4-15(20)5-3-14/h2-5,10,12H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTISMJLWRJEDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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